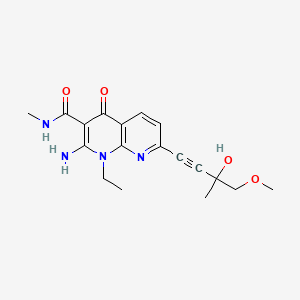

2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Descripción general

Descripción

SAR131675 is a potent and selective VEGFR-3 inhibitor. It inhibited VEGFR-3 tyrosine kinase activity and VEGFR-3 autophosphorylation in HEK cells with IC(50) values of 20 and 45 nmol/L, respectively. SAR131675 was found to be highly selective for VEGFR-3 versus 107 receptors, enzymes, ion channels, and 65 kinases. SAR131675 is the first highly specific VEGFR-3-TK inhibitor described to date, displaying significant antitumoral and antimetastatic activities in vivo through inhibition of lymphangiogenesis and TAM invasion.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Pyridonecarboxylic Acids as Antibacterial Agents : Compounds similar to the mentioned chemical, especially those with amino- and hydroxy-substituted cyclic amino groups, have shown significant in vitro and in vivo antibacterial activity. This includes the synthesis of analogs like 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which demonstrated higher activity than enoxacin (Egawa et al., 1984).

Antimicrobial Carboxamides with Peptide Linkage : Research on chiral linear carboxamides incorporating peptide linkage, including variants of 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides, revealed their antimicrobial properties. These compounds were synthesized via condensation reactions and demonstrated notable antimicrobial effects (Khalifa et al., 2016).

Naphthyridine Derivatives in Antibacterial Evaluation : Derivatives of 1,8-naphthyridine-3-carboxylic acid, including ethyl and butyl esters, were synthesized and evaluated against bacterial infections. The derivatives showed promise in protecting animals against E. coli and other gram-negative bacteria (Santilli et al., 1975).

Anti-inflammatory and Anticancer Potential

- Anti-inflammatory Activity of Naphthyridine Derivative : A study focused on the anti-cancer and anti-inflammatory properties of certain 1,8-naphthyridine-3-carboxamide derivatives. Compounds like 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide demonstrated high cytotoxicity against cancer cell lines and inhibited the secretion of pro-inflammatory cytokines, indicating their potential in cancer and inflammation treatment (Madaan et al., 2013).

Synthesis and Characterization

- Synthetic Processes and Characterizations : Various studies have focused on the synthesis and structural elucidation of 1,8-naphthyridine derivatives. These include the development of novel synthetic methods and characterizations using spectroscopic techniques, contributing to the understanding of these compounds' chemical properties and potential applications in different fields (Kobayashi et al., 2009), (Pirnat et al., 2010).

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

(Rac)-SAR131675 is likely to affect several biochemical pathways. For instance, it may influence the PI3K/AKT and RHO/RAC/PAK signalling pathways . These pathways play a crucial role in various cellular processes, including cell growth, survival, and motility. The downstream effects of these pathway alterations can have significant impacts on cellular function and overall health.

Pharmacokinetics

The pharmacokinetics of (Rac)-SAR131675, including its absorption, distribution, metabolism, and excretion (ADME) properties, are critical for understanding its bioavailability and therapeutic potential. The drug accumulation ratio (Rac) is a key parameter in pharmacokinetics, indicating the extent of drug accumulation in the body under steady-state conditions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (Rac)-SAR131675. Factors such as temperature, humidity, and mechanical shock can affect the compound’s stability and activity . Additionally, the physiological environment within the body, including pH and the presence of other molecules, can also impact the compound’s action. Understanding these environmental influences is crucial for optimizing the use of (Rac)-SAR131675 in therapeutic applications.

Propiedades

IUPAC Name |

2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPOBVAYMTUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B1193410.png)